molecular formula C15H13FO4 B6364452 2-(3,4-Dimethoxyphenyl)-4-fluorobenzoic acid, 95% CAS No. 1183986-08-4

2-(3,4-Dimethoxyphenyl)-4-fluorobenzoic acid, 95%

Cat. No. B6364452
CAS RN: 1183986-08-4
M. Wt: 276.26 g/mol
InChI Key: XBQSYZFBDDRPGS-UHFFFAOYSA-N
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Description

2-(3,4-Dimethoxyphenyl)-4-fluorobenzoic acid (2-DFPFBA) is an organic compound with a molecular formula of C11H10O4F. It is a crystalline solid that is soluble in organic solvents and slightly soluble in water. 2-DFPFBA has been studied for its potential applications in various fields such as organic synthesis, medicinal chemistry, and biochemistry.

Scientific Research Applications

2-(3,4-Dimethoxyphenyl)-4-fluorobenzoic acid, 95% has been studied for its potential applications in various fields. It has been used as a starting material for the synthesis of other compounds, such as 2-amino-4-fluorobenzoic acid, which has been used in medicinal chemistry. It has also been used in biochemistry as an inhibitor of protein tyrosine phosphatases, which are enzymes that are involved in the regulation of cell signaling pathways.

Mechanism of Action

2-(3,4-Dimethoxyphenyl)-4-fluorobenzoic acid, 95% acts as an inhibitor of protein tyrosine phosphatases. This inhibition is believed to be due to the binding of 2-(3,4-Dimethoxyphenyl)-4-fluorobenzoic acid, 95% to the active site of the enzyme, which prevents the enzyme from catalyzing its reaction.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-(3,4-Dimethoxyphenyl)-4-fluorobenzoic acid, 95% have not been extensively studied. However, it has been observed to have an inhibitory effect on protein tyrosine phosphatases, which can lead to changes in cell signaling pathways. This could potentially have a range of effects on cellular processes, such as growth and differentiation.

Advantages and Limitations for Lab Experiments

2-(3,4-Dimethoxyphenyl)-4-fluorobenzoic acid, 95% has several advantages when used in laboratory experiments. It is a readily available compound and can be synthesized using simple and inexpensive methods. It is also soluble in organic solvents, which makes it easier to work with. However, it is slightly soluble in water, which can limit its use in certain experiments.

Future Directions

There are several potential future directions for the study of 2-(3,4-Dimethoxyphenyl)-4-fluorobenzoic acid, 95%. Further research could be done on its mechanism of action, as well as its biochemical and physiological effects. It could also be studied for its potential applications in medicinal chemistry and biochemistry. Additionally, it could be studied for its potential use as an inhibitor of other enzymes and for its potential use in other fields, such as materials science.

Synthesis Methods

2-(3,4-Dimethoxyphenyl)-4-fluorobenzoic acid, 95% can be synthesized in several ways. One method involves the reaction of 4-fluorobenzoic acid with 3,4-dimethoxyphenol in the presence of a strong base such as sodium hydroxide. This reaction is carried out in an aqueous solution at a temperature of 80°C for several hours. The product is then extracted using organic solvents and purified by recrystallization.

properties

IUPAC Name

2-(3,4-dimethoxyphenyl)-4-fluorobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13FO4/c1-19-13-6-3-9(7-14(13)20-2)12-8-10(16)4-5-11(12)15(17)18/h3-8H,1-2H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBQSYZFBDDRPGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=C(C=CC(=C2)F)C(=O)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13FO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30681104
Record name 5-Fluoro-3',4'-dimethoxy[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30681104
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3,4-Dimethoxyphenyl)-4-fluorobenzoic acid

CAS RN

1183986-08-4
Record name 5-Fluoro-3',4'-dimethoxy[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30681104
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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